1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, a piperazine moiety, and a pyrrolidine-2,5-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the fluorophenylcyclopropane: This step involves the reaction of a fluorophenyl compound with a cyclopropane precursor under specific conditions to form the fluorophenylcyclopropane intermediate.
Piperazine coupling: The fluorophenylcyclopropane intermediate is then reacted with piperazine to form the piperazinyl derivative.
Pyrrolidine-2,5-dione incorporation: The final step involves the coupling of the piperazinyl derivative with a pyrrolidine-2,5-dione precursor under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and fluorophenyl sites, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential as a biochemical probe.
Medicine: The compound exhibits promising pharmacological properties, including anticonvulsant and anxiolytic activities, making it a candidate for drug development.
Industry: Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound binds to neuronal voltage-sensitive sodium channels, modulating their activity and contributing to its anticonvulsant effects.
Pathways involved: It influences the gamma-aminobutyric acid (GABA)ergic system, enhancing inhibitory neurotransmission and exerting anxiolytic effects. .
Comparison with Similar Compounds
1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Examples include N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and other pyrrolidine-2,5-dione analogs.
Uniqueness: The presence of the fluorophenyl group and the cyclopropane ring distinguishes it from other compounds, contributing to its unique pharmacological profile and chemical reactivity .
Properties
IUPAC Name |
1-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-3-1-13(2-4-14)15-11-16(15)20(28)23-9-7-22(8-10-23)19(27)12-24-17(25)5-6-18(24)26/h1-4,15-16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVDUJTHIBTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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